molecular formula C12H18N6O B11781110 4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

Cat. No.: B11781110
M. Wt: 262.31 g/mol
InChI Key: LFLONLKMWMEGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group, a cyclopropyl group, and a piperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 1,3-diketones with guanidine derivatives under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

4-amino-N-cyclopropyl-2-piperazin-1-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C12H18N6O/c13-10-9(11(19)16-8-1-2-8)7-15-12(17-10)18-5-3-14-4-6-18/h7-8,14H,1-6H2,(H,16,19)(H2,13,15,17)

InChI Key

LFLONLKMWMEGRO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CN=C(N=C2N)N3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.